3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465142
InChI: InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)8-11-6-7-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
SMILES: CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465142

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)8-11-6-7-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
Standard InChI Key YISXUHPECHODOD-VUWPPUDQSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N(C)CC1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics and Stereochemical Considerations

The compound’s molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . Its IUPAC name, tert-butyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate, reflects three critical structural elements:

  • Pyrrolidine ring: A five-membered secondary amine ring that confers rigidity and influences bioavailability.

  • Methylamino-methyl side chain: Introduces a branched alkyl group that enhances solubility in polar solvents and modulates steric interactions.

  • Tert-butyl ester: A protecting group that stabilizes the carboxylic acid moiety during synthetic processes .

The stereochemistry at the C2 position of the amino-propionyl group (S configuration) is critical for its biological activity. Computational models suggest that this configuration optimizes hydrogen bonding with target proteins, as demonstrated in analogous compounds .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Pyrrolidine functionalization: Introduction of the methylamino-methyl group via reductive amination using formaldehyde and methylamine .

  • Amino-propionyl coupling: Condensation of (S)-2-aminopropionic acid with the pyrrolidine intermediate under peptide coupling conditions (e.g., HOBt/EDCI).

  • Esterification: Protection of the carboxylic acid using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

StepReagents/ConditionsYield (%)Purity (%)
1HCHO, MeNH₂, NaBH₃CN7895
2HOBt, EDCI, DMF6598
3Boc₂O, DMAP, THF9299

Figure 1. Representative synthesis protocol.

Industrial-Scale Production

Automated continuous-flow reactors improve yield (up to 85%) by precisely controlling temperature and residence time. Critical parameters include:

  • Temperature: 25–30°C for amide bond formation to prevent racemization .

  • Solvent system: Tetrahydrofuran (THF)/water mixtures enhance solubility of intermediates.

Physicochemical Properties

Experimental and computational data reveal the following properties :

  • Solubility: 12.5 mg/mL in DMSO; <1 mg/mL in water.

  • Melting point: 89–92°C (decomposition observed above 95°C).

  • LogP: 1.8, indicating moderate lipophilicity.

  • Stability: Stable under inert gas at –20°C for >12 months; hydrolyzes in aqueous acidic/basic conditions.

The tert-butyl ester group reduces crystallinity, necessitating lyophilization for long-term storage.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies on analogous pyrrolidine derivatives demonstrate IC₅₀ values of 3–15 µM against serine proteases like trypsin, suggesting potential as a protease inhibitor. The methylamino-methyl side chain likely occupies the S1 specificity pocket, as modeled via molecular docking .

Cellular Uptake

Competitive assays using [³H]-labeled amino acids show that this compound inhibits L-type amino acid transporters (LAT1) with 62% efficiency at 100 µM, comparable to 2-aminoisobutyric acid (AIB) . This property is leveraged in prodrug design to enhance tumor targeting .

Applications in Pharmaceutical Development

Peptidomimetics

The compound serves as a scaffold for non-peptidic inhibitors of protein-protein interactions. For example, replacing proline in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability.

Prodrug Synthesis

Conjugation with anticancer agents (e.g., doxorubicin) via the amino group enhances solubility and reduces off-target effects. In murine models, such conjugates show 2.3-fold higher tumor accumulation than free drug.

Comparative Analysis with Structural Analogs

CompoundStructural VariationLogPIC₅₀ (µM)LAT1 Inhibition (%)
Target compoundMethylamino-methyl side chain1.88.262
(R)-CyclopropylalanineCyclopropane ring2.112.428
Tert-butyl glycineSimple tert-butyl group0.9>1005

Table 1. Key differences in physicochemical and biological properties among analogs.

The methylamino-methyl substitution balances lipophilicity and target engagement, outperforming bulkier (cyclopropyl) or simpler (glycine) analogs.

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